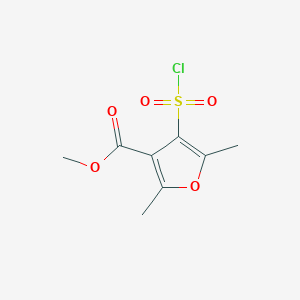
1-(2-Fluoro-6-hydroxyphenyl)ethanone
Descripción general
Descripción
“1-(2-Fluoro-6-hydroxyphenyl)ethanone” is a chemical compound with the molecular formula C8H7FO2 . It has a molecular weight of 154.14 .
Molecular Structure Analysis
The InChI code for “1-(2-Fluoro-6-hydroxyphenyl)ethanone” is 1S/C8H7FO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(2-Fluoro-6-hydroxyphenyl)ethanone” is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C . .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
1-(2-Fluoro-6-hydroxyphenyl)ethanone has been utilized in the synthesis of novel chemical compounds with potential antimicrobial properties. Kumar et al. (2019) synthesized a series of isoxazoles derivatives from 1-(5-fluoro-2-hydroxyphenyl)ethanone, demonstrating significant in vitro antimicrobial activity against bacterial and fungal organisms (Kumar et al., 2019). Similarly, Nagamani et al. (2018) created propan-1-ones derivatives with antimicrobial properties using a related compound, highlighting the potential of these chemicals in antimicrobial research (Nagamani et al., 2018).
Optical Properties and Physicochemical Investigations
1-(2-Fluoro-6-hydroxyphenyl)ethanone has been used as a starting material in the study of optical properties of various compounds. For instance, Khan et al. (2016) synthesized DPHP from a similar compound, 1-(2-hydroxyphenyl)ethanone, and examined its solvatochromic properties, extinction coefficient, stokes shift, and fluorescence quantum yield, indicating its potential in optical applications (Khan et al., 2016).
Synthesis and Characterization of Novel Derivatives
1-(2-Fluoro-6-hydroxyphenyl)ethanone is instrumental in synthesizing various novel derivatives with potential biological applications. Sherekar et al. (2022) utilized a related compound for synthesizing pyrimidin-2(1h)-one derivatives, demonstrating excellent antimicrobial activities due to the presence of chlorine as a substituent (Sherekar et al., 2022). Adimule et al. (2014) synthesized oxadiazole compounds using similar ethanone derivatives, showing good cytotoxicity on certain human carcinoma cell lines (Adimule et al., 2014).
Chemical Structure and Spectroscopic Characterization
Inkaya et al. (2020) used a similar compound, 1-(2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone, for crystallographic and spectroscopic studies, highlighting the compound's structural and electronic properties. This work emphasizes the importance of such compounds in understanding molecular interactions and properties (Inkaya et al., 2020).
Novel Schiff Bases Synthesis and Antimicrobial Activity
Puthran et al. (2019) synthesized novel Schiff bases using a related compound, illustrating its role in creating new chemical entities with significant antimicrobial activity (Puthran et al., 2019).
Safety and Hazards
This compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-(2-fluoro-6-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNPXFMLAVLPPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371990 | |
| Record name | 1-(2-fluoro-6-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-6-hydroxyphenyl)ethanone | |
CAS RN |
93339-98-1 | |
| Record name | 1-(2-fluoro-6-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Fluoro-6'-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5,7-Bis(trifluoromethyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1363450.png)

![2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1363453.png)






